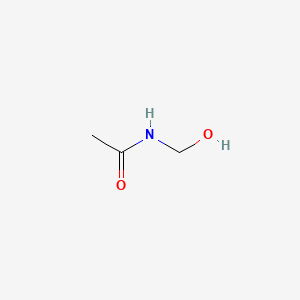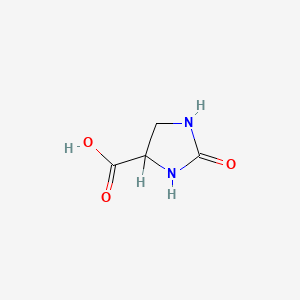
N-(羟甲基)乙酰胺
描述
N-(Hydroxymethyl)acetamide, also known as N-Hydroxymethylacetamide, is an organic compound with the chemical formula CH3CONHCH2OH. It is a colorless to light yellow liquid that is soluble in common organic solvents such as water, ethanol, and ether. This compound is relatively stable and not easily decomposed or inactivated .
科学研究应用
N-(Hydroxymethyl)acetamide has several applications in scientific research:
作用机制
Mode of Action
It is known that the molecule can participate in hydrogen bonding interactions due to the presence of the hydroxymethyl and amide groups . These interactions could potentially influence its interaction with biological targets .
Biochemical Pathways
N-(Hydroxymethyl)acetamide may be involved in various biochemical pathways due to its potential to form hydrogen bonds . .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of N-(Hydroxymethyl)acetamide is currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(Hydroxymethyl)acetamide. Factors such as pH, temperature, and the presence of other molecules could potentially affect the behavior of N-(Hydroxymethyl)acetamide in a biological system .
生化分析
Biochemical Properties
Acetamidomethanol plays a significant role in biochemical reactions, particularly in chloromethylation and amidomethylation reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reagent in chloromethylations of aromatics, avoiding the carcinogenic bis(chloromethyl) ether . The interactions of Acetamidomethanol with these biomolecules are crucial for its function in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetamidomethanol change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Acetamidomethanol remains stable under certain conditions, but its degradation can lead to changes in its biochemical activity . Understanding these temporal effects is crucial for its application in research and medical settings.
Dosage Effects in Animal Models
The effects of Acetamidomethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . These dosage-dependent effects are important for determining the safe and effective use of Acetamidomethanol in medical and research applications.
Metabolic Pathways
Acetamidomethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of Acetamidomethanol within cells and tissues involve interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The distribution of Acetamidomethanol is crucial for its function and effectiveness in biochemical reactions.
Subcellular Localization
Acetamidomethanol’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is important for determining its role in cellular processes and biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: N-(Hydroxymethyl)acetamide is typically synthesized through the reaction of acetaldehyde and methanol to produce methylacetamide, which is then converted into N-Hydroxymethylacetamide through an oxidation reaction . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained efficiently.
Industrial Production Methods: In industrial settings, the production of N-(Hydroxymethyl)acetamide may involve large-scale reactors where acetaldehyde and methanol are reacted under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions: N-(Hydroxymethyl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form other compounds, such as N-acetylformamide.
Reduction: Reduction reactions can convert it back to its precursor compounds.
Substitution: It can participate in substitution reactions where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: These reactions may involve reagents like halogens or other nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetylformamide, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .
相似化合物的比较
Acetamide (CH3CONH2): Acetamide is a simpler compound with similar functional groups but lacks the hydroxymethyl group present in N-(Hydroxymethyl)acetamide.
N,N-Dimethylacetamide (CH3CON(CH3)2): This compound is more widely used in industrial applications but differs in its structure and reactivity compared to N-(Hydroxymethyl)acetamide.
Uniqueness: N-(Hydroxymethyl)acetamide’s uniqueness lies in its hydroxymethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and catalytic applications where other similar compounds may not be as effective .
属性
IUPAC Name |
N-(hydroxymethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-3(6)4-2-5/h5H,2H2,1H3,(H,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJHZLJIIWOTGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211543 | |
| Record name | Formicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-51-4 | |
| Record name | N-(Hydroxymethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(hydroxymethyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORMICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCG03A51MO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can the modification of bovine pancreatic trypsin inhibitor by acetamidomethanol be prevented?
A2: Yes, the research demonstrates that the tyrosine modification can be prevented by introducing an excess of anisole during the acetamidomethylation reaction. [] This suggests that anisole might compete with tyrosine for reaction with acetamidomethanol, thereby protecting the enzyme from modification.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1293838.png)











